molecular formula C12H21NO4 B034011 (S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate CAS No. 104347-84-4

(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate

Cat. No.: B034011
CAS No.: 104347-84-4
M. Wt: 243.3 g/mol
InChI Key: NSBWPLARUDPFIE-VIFPVBQESA-N
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Description

“(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate” is a chemical compound that is likely to have a structure similar to other compounds in the tert-butoxycarbonyl (Boc) family . The Boc group is a protecting group used in organic synthesis . It’s worth noting that the exact compound “this compound” does not appear to be widely studied or used, based on the available literature.


Synthesis Analysis

The synthesis of similar compounds typically involves the use of the Boc group as a protecting group for amines in organic synthesis . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other compounds in the Boc family. For example, “(S)-2-(tert-Butoxycarbonylamino)butyric Acid” has a molecular formula of C9H17NO4 and a molecular weight of 203.24 .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Properties

IUPAC Name

methyl (2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBWPLARUDPFIE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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